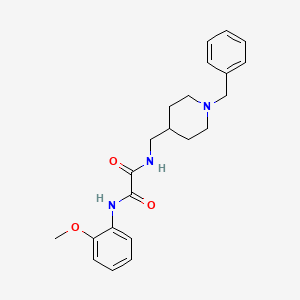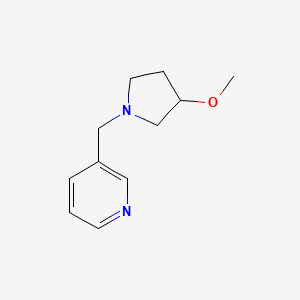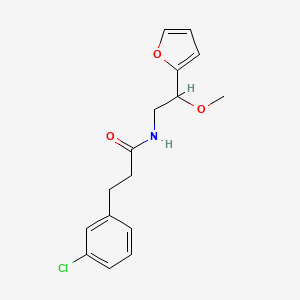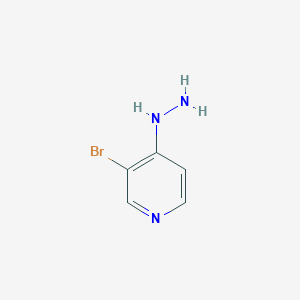![molecular formula C20H27N5O3 B2415710 4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170410-90-8](/img/structure/B2415710.png)
4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Activity
This compound has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A-549) cells. Notably, compound 5d (diethyl (4-(dimethylamino)-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate) exhibited potent activity against these cancer cell lines . Further studies could explore its mechanism of action and potential for clinical use.
Pharmacokinetic Profile
In silico pharmacokinetic (ADMET) profiles of this compound have been explored. These profiles provide insights into its absorption, distribution, metabolism, excretion, and toxicity. Notably, all synthesized molecules (5a-5g) exhibited desirable physicochemical properties necessary for oral bioavailability. Additionally, they demonstrated high gastrointestinal (GI) absorption, a crucial property for drug development .
Toxicity Assessment
Acute toxicity predictions categorized all the synthesized molecules (including our compound of interest) as toxicity class IV. This classification suggests a relatively low risk of acute toxicity. However, further safety assessments are essential before clinical trials .
Cellular Toxicity Evaluation
The novel compounds, including our compound, were evaluated for cellular toxicity using normal mouse embryonic fibroblast (NIH/3T3) cell lines. This assessment helps gauge their impact on healthy cells and potential side effects .
Lead Nucleus for Anticancer Drug Development
Maleimide linked with hydroxy phosphonate, as seen in this compound, could serve as a lead nucleus for developing novel anticancer agents. Researchers can explore different in vitro and in vivo models to validate its efficacy and safety .
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]-6-(2-morpholin-4-ylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-23(2)15-5-3-14(4-6-15)18-17-16(21-20(27)22-18)13-25(19(17)26)8-7-24-9-11-28-12-10-24/h3-6,18H,7-13H2,1-2H3,(H2,21,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWNWVBYAAMKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCN4CCOCC4)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-cyclopropyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2415627.png)

![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)





![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2415643.png)

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![(E)-2-phenyl-N-[4-(piperidine-1-carbonyl)phenyl]ethenesulfonamide](/img/structure/B2415649.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2415650.png)